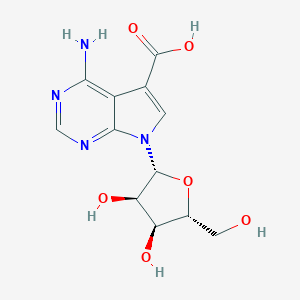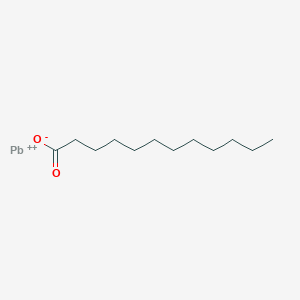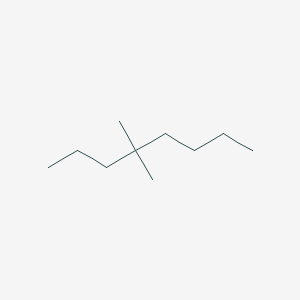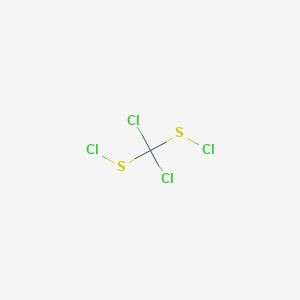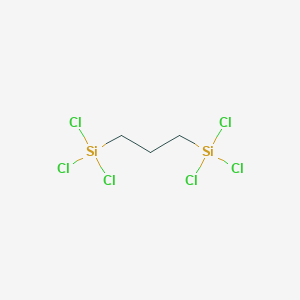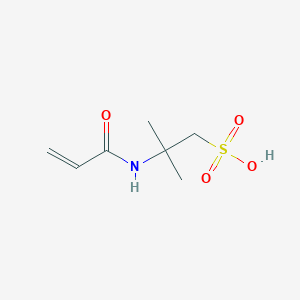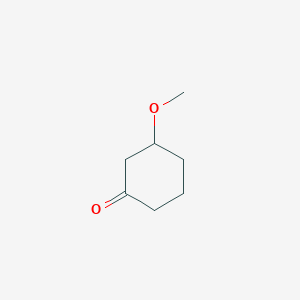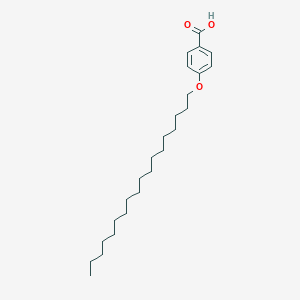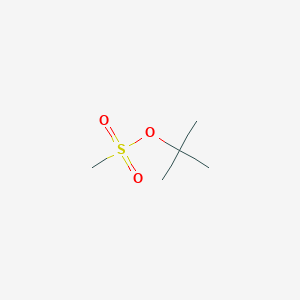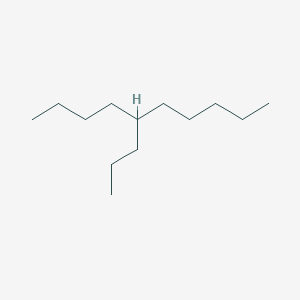
5-Propyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Propyldecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless liquid that is insoluble in water and has a boiling point of 200°C. This compound is widely used in various scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
5-Propyldecane is widely used in various scientific research applications due to its unique properties. It is commonly used as a reference standard in gas chromatography and mass spectrometry. It is also used as a solvent in organic synthesis and as a lubricant in the aerospace industry. Moreover, it is used as a model compound in the study of hydrocarbon oxidation and combustion.
Mecanismo De Acción
The mechanism of action of 5-Propyldecane is not fully understood. However, it is believed that it interacts with the cell membrane and alters its fluidity. This alteration in the cell membrane can affect the function of various membrane-bound proteins and enzymes, leading to changes in cellular activities.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Propyldecane are not well documented. However, it has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Propyldecane in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water can make it difficult to use in aqueous-based experiments. Moreover, its toxicity and potential environmental impact should be taken into consideration when handling and disposing of this compound.
Direcciones Futuras
There are several future directions for the use of 5-Propyldecane in scientific research. One potential application is in the development of novel lubricants and fuels for the aerospace industry. Another potential application is in the study of hydrocarbon oxidation and combustion, which can have significant implications for the development of cleaner and more efficient energy sources. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which can lead to the development of new therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 5-Propyldecane can be achieved through the catalytic hydrogenation of 5-Propyl-1-undecene. This reaction can be carried out using a palladium catalyst under high pressure and temperature. The yield of this reaction is high, and the purity of the product can be easily achieved through simple distillation.
Propiedades
Número CAS |
17312-62-8 |
|---|---|
Nombre del producto |
5-Propyldecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
5-propyldecane |
InChI |
InChI=1S/C13H28/c1-4-7-9-12-13(10-6-3)11-8-5-2/h13H,4-12H2,1-3H3 |
Clave InChI |
OYGXFRZNLCWGOZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCC)CCCC |
SMILES canónico |
CCCCCC(CCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



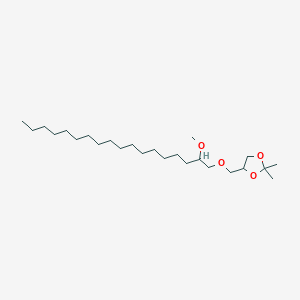
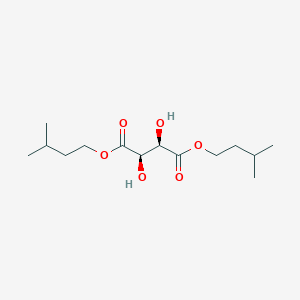
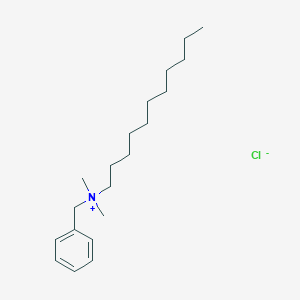
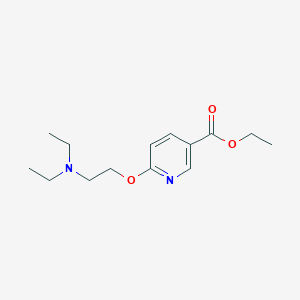
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
